3,5-Dibromobenzenethiol

Overview

Description

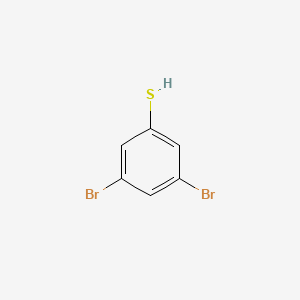

3,5-Dibromobenzenethiol is an organosulfur compound with the molecular formula C6H4Br2S It is characterized by the presence of two bromine atoms and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromobenzenethiol can be synthesized through several methods. One common approach involves the bromination of benzenethiol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atoms can be reduced to form the corresponding debrominated thiol.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Benzenethiol or partially debrominated derivatives.

Substitution: Various substituted benzenethiols depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3,5-Dibromobenzenethiol involves its interaction with molecular targets through its thiol group and bromine atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

3,5-Dichlorobenzenethiol: Similar structure but with chlorine atoms instead of bromine.

3,5-Diiodobenzenethiol: Contains iodine atoms instead of bromine.

3,5-Difluorobenzenethiol: Contains fluorine atoms instead of bromine.

Uniqueness

3,5-Dibromobenzenethiol is unique due to the specific properties imparted by the bromine atoms, such as higher reactivity and different electronic effects compared to its chloro, iodo, and fluoro analogs.

Biological Activity

3,5-Dibromobenzenethiol (DBBT), a compound characterized by two bromine atoms and a thiol group attached to a benzene ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DBBT, focusing on its antimicrobial properties, potential applications in drug development, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrS

- Molecular Weight : 251.97 g/mol

- CAS Number : 21877057

DBBT is a member of the thiophenol family, where the presence of bromine atoms enhances its reactivity and biological potential. The thiol group (-SH) is known for participating in various biochemical reactions, making DBBT a candidate for further study in biological applications.

Antimicrobial Activity

Recent studies have demonstrated that DBBT exhibits significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Escherichia coli | Inhibition | |

| Staphylococcus aureus | Inhibition | |

| Candida albicans | Moderate | |

| Aspergillus flavus | Moderate |

The minimum inhibitory concentration (MIC) values for DBBT were found to be lower than those of standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.

The mechanism by which DBBT exerts its antimicrobial effects is believed to involve the disruption of microbial cell membranes and interference with essential metabolic processes. The thiol group can react with thiol-containing enzymes or proteins in microorganisms, leading to cellular dysfunction.

Case Studies

Several case studies have highlighted the practical applications of DBBT in various fields:

- Antimicrobial Screening : A study conducted on novel derivatives of dibromobenzenethiols demonstrated that modifications to the structure could enhance antimicrobial activity against resistant strains of bacteria. DBBT was used as a reference compound to evaluate the effectiveness of these derivatives .

- Bioconjugation Applications : Research has shown that DBBT can serve as a linker in bioconjugation processes, particularly in antibody-drug conjugates. This application leverages the reactivity of the thiol group for selective attachment to biomolecules .

- Toxicological Assessments : Toxicity studies indicated that while DBBT exhibits antimicrobial properties, it also presents certain hazards. Safety evaluations are crucial for determining its suitability for therapeutic use .

Properties

IUPAC Name |

3,5-dibromobenzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVGHTVANGAGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619264 | |

| Record name | 3,5-Dibromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144450-51-1 | |

| Record name | 3,5-Dibromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.